molecular formula C8H14BrCl2N3 B14050101 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl

4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl

Cat. No.: B14050101
M. Wt: 303.02 g/mol
InChI Key: GQFBSQOBVPXNRZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is a chemical compound with the molecular formula C8H12BrN3·2HCl. It is a derivative of piperidine and pyrazole, characterized by the presence of a bromine atom on the pyrazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)piperidine dihydrochloride (referred to as 4-BPP) is a chemical compound characterized by its unique structure, featuring a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in relation to neurotransmitter receptors and various enzymes.

The molecular formula of 4-BPP is C8H10BrN3·2HCl, with a molecular weight of approximately 285.54 g/mol. The presence of the bromine atom significantly influences its chemical behavior, enhancing its binding affinity to specific biological targets, which is crucial for its therapeutic potential.

4-BPP primarily functions through several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, including liver alcohol dehydrogenase and acetylcholinesterase, thereby affecting neurotransmission and metabolic regulation .
  • Receptor Binding : The compound interacts with neurotransmitter receptors, which may modulate synaptic transmission and influence various neural pathways .

Pharmacological Effects

Research indicates that 4-BPP exhibits a range of pharmacological activities:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated significant anti-inflammatory properties. For instance, studies have shown that modifications on the pyrazole nucleus can lead to compounds with up to 85% inhibition of tumor necrosis factor (TNF-α) at certain concentrations .
  • Antimicrobial Activity : Compounds structurally related to 4-BPP have been tested against various bacterial strains, showing promising results. For example, derivatives have been effective against Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .
  • Anticancer Potential : The compound's ability to modulate cell signaling pathways suggests that it may possess anticancer properties. Research on similar pyrazole derivatives has indicated their effectiveness in inhibiting cancer cell proliferation through various mechanisms .

Study on Anti-inflammatory Effects

A study by Selvam et al. synthesized a series of pyrazole derivatives, including those with piperidine moieties, which exhibited significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) .

Antimicrobial Evaluation

Chandra et al. reported on the antibacterial activity of novel pyrazole derivatives against common pathogens. Their findings highlighted that compounds containing the piperidine structure showed enhanced antibacterial efficacy compared to their counterparts lacking this feature .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
Anti-inflammatoryUp to 85% inhibitionSelvam et al., 2014
AntimicrobialEffective against E. coli and S. aureusChandra et al., 2015
Neurotransmitter ModulationInhibition of acetylcholinesteraseBenchchem

Properties

Molecular Formula

C8H14BrCl2N3

Molecular Weight

303.02 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H12BrN3.2ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;;/h5-6,8,10H,1-4H2;2*1H

InChI Key

GQFBSQOBVPXNRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Br.Cl.Cl

Origin of Product

United States

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